3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

Catalog No.
S785843
CAS No.
827616-49-9
M.F
C12H20N2Si2
M. Wt
248.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

CAS Number

827616-49-9

Product Name

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

IUPAC Name

3,5-bis(trimethylsilyl)pyridine-4-carbonitrile

Molecular Formula

C12H20N2Si2

Molecular Weight

248.47 g/mol

InChI

InChI=1S/C12H20N2Si2/c1-15(2,3)11-8-14-9-12(10(11)7-13)16(4,5)6/h8-9H,1-6H3

InChI Key

OACKXRICLZHJSJ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CN=CC(=C1C#N)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C1=CN=CC(=C1C#N)[Si](C)(C)C

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is a pyridine derivative characterized by the presence of two trimethylsilyl groups attached to the 3 and 5 positions of the pyridine ring, along with a cyano group at the 4 position. This compound is notable for its unique structural features, which enhance its chemical stability and reactivity. The trimethylsilyl groups provide steric bulk and influence the electronic properties of the molecule, making it an interesting subject for various

  • Potential skin and eye irritant: Pyridine derivatives can irritate the skin and eyes upon contact.
  • Possible respiratory tract irritant: Inhalation may irritate the respiratory tract.
  • Flammable: Organic compounds with aromatic rings are generally flammable.

The presence of both the trimethylsilyl groups and the cyano group in 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile allows for diverse reactivity patterns. Key reactions include:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon of the cyano group.
  • Condensation Reactions: The compound can undergo condensation reactions with various electrophiles, leading to the formation of more complex structures.
  • Cross-Coupling Reactions: The reactivity of the compound can be exploited in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Several methods have been developed for synthesizing 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile:

  • Direct Silylation: This involves treating pyridine-4-carbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilyl groups.
  • Lithiation Strategy: A more complex approach may involve lithiation of pyridine derivatives followed by reaction with trimethylsilyl electrophiles .
  • Multicomponent Reactions: Recent studies suggest that multicomponent reactions involving nitriles and silylating agents can yield this compound efficiently .

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile has potential applications in:

  • Organic Synthesis: As a versatile building block for synthesizing more complex organic molecules.
  • Catalysis: Its unique structure may serve as a ligand or catalyst in various organic transformations.
  • Material Science: Due to its chemical stability, it could be explored in developing new materials or coatings.

Several compounds share structural similarities with 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile:

Compound NameStructural FeaturesUnique Characteristics
Pyridine-4-carbonitrilePyridine ring with cyano groupBasic structure without silylation
3,5-Dichloropyridine-4-carbonitrileChlorine substituents at positions 3 & 5Increased electrophilicity due to halogens
TrimethylsilylpyridineSingle trimethylsilyl groupLess steric hindrance compared to bis(silyl)
Bis(trimethylsilyl)ketene acetalsContains ketene functional groupsDifferent reactivity patterns due to ketene

The uniqueness of 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile lies in its dual trimethylsilyl substitution, which enhances its steric properties and influences its reactivity compared to other similar compounds.

The determination of fundamental physical constants for 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile represents a critical aspect of its characterization. This compound, with the molecular formula C₁₂H₂₀N₂Si₂ and molecular weight of 248.47 g/mol [1], presents unique challenges for standard physical property measurements due to its organosilicon nature and potential thermal instability.

Melting and Boiling Points

The melting and boiling point determinations for 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile have not been definitively established in the literature. However, structural considerations provide important insights into the expected thermal behavior. The presence of two bulky trimethylsilyl groups at the 3 and 5 positions of the pyridine ring significantly influences the molecular packing and intermolecular interactions.

Similar trimethylsilyl-containing compounds demonstrate characteristic thermal properties that can inform predictions for this compound. For instance, trimethylsilyl cyanide exhibits a melting point of 8-11°C and a boiling point of 114-117°C [2]. However, the aromatic pyridine core in 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile would be expected to increase both the melting and boiling points significantly compared to simple trimethylsilyl compounds.

The molecular structure suggests potential thermal decomposition before reaching the true melting point, as observed in many organosilicon compounds. Differential scanning calorimetry studies would be essential to distinguish between melting and decomposition events. The compound's thermal behavior is likely to be dominated by the cleavage of silicon-carbon bonds at elevated temperatures, which typically occurs in the range of 150-250°C for similar compounds.

Density and Molecular Packing

The density of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile has not been experimentally determined, but can be estimated based on molecular structure considerations. The incorporation of silicon atoms and the extensive methyl substitution would be expected to result in a density lower than that of typical organic compounds of similar molecular weight. Silicon-containing compounds generally exhibit densities in the range of 0.8-1.2 g/cm³, with the lower values associated with highly substituted silyl compounds.

The molecular packing efficiency is significantly influenced by the steric bulk of the trimethylsilyl groups. These groups create a substantial excluded volume around the pyridine ring, which would reduce the packing density in the solid state. The tetrahedral geometry of the silicon atoms, combined with the freely rotating methyl groups, creates a effectively spherical volume that impedes close intermolecular approach.

The estimated molecular volume, based on group contribution methods, would be approximately 280-320 cm³/mol, which is significantly larger than might be expected for a compound of this molecular weight without the bulky silicon substituents. This expanded molecular volume directly correlates with reduced density and enhanced solubility in non-polar organic solvents.

Refractive Index Parameters

The refractive index of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile has not been experimentally measured, but can be estimated based on molecular structure and polarizability considerations. The compound contains both aromatic and aliphatic components, which contribute differently to the overall refractive index.

The pyridine ring system contributes significantly to the molecular polarizability due to its conjugated π-electron system. The nitrile group further enhances polarizability through its triple bond character. However, the trimethylsilyl groups, while bulky, contribute relatively less to polarizability per unit volume compared to aromatic systems.

Based on structural analogy with related compounds, the refractive index is estimated to be in the range of 1.45-1.52. For comparison, 4-pyridinecarbonitrile has physical properties including a refractive index of approximately 1.524 [3], while trimethylsilyl compounds typically exhibit refractive indices in the range of 1.38-1.47 [4].

The dispersion characteristics would be influenced by the electronic transitions in the pyridine ring and the nitrile group. The compound would be expected to show normal dispersion behavior with higher refractive index values at shorter wavelengths. Temperature dependence of the refractive index would follow typical patterns for organic compounds, with a negative temperature coefficient of approximately -4 to -6 × 10⁻⁴ per degree Celsius.

Solubility Characteristics

The solubility behavior of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is fundamentally determined by the balance between the hydrophobic trimethylsilyl groups and the polar pyridine-carbonitrile core. This structural dichotomy creates distinctive solubility patterns that are characteristic of organosilicon compounds containing aromatic heterocycles.

Organic Solvent Compatibility Profile

The compound exhibits excellent solubility in a wide range of organic solvents, particularly those that can accommodate both the hydrophobic silicon-containing portions and the polar aromatic nitrogen-containing segments. Based on structural considerations and comparison with similar compounds, the solubility profile can be systematically categorized.

In chlorinated solvents such as dichloromethane and chloroform, 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile demonstrates exceptional solubility. These solvents provide optimal solvation for organosilicon compounds due to their ability to interact favorably with both the silicon-carbon bonds and the aromatic system. The polarizable nature of chlorinated solvents facilitates dispersion interactions with the bulky trimethylsilyl groups while maintaining adequate solvation of the polar pyridine nucleus.

Ethereal solvents, including tetrahydrofuran and diethyl ether, provide excellent solubility characteristics. The oxygen atoms in these solvents can coordinate weakly with the silicon centers, enhancing solubility through specific solvation effects. Tetrahydrofuran, in particular, is known to be an excellent solvent for organosilicon compounds due to its ability to solvate both polar and non-polar molecular segments effectively.

Aromatic solvents such as benzene and toluene offer good solubility through π-π stacking interactions with the pyridine ring and favorable dispersion interactions with the trimethylsilyl groups. The aromatic nature of these solvents provides complementary solvation of the heterocyclic core while accommodating the bulky substituents.

Polar aprotic solvents including acetonitrile, dimethyl sulfoxide, and N,N-dimethylformamide demonstrate good to excellent solubility characteristics. These solvents can effectively solvate the polar pyridine-carbonitrile system through dipole-dipole interactions and hydrogen bonding with the nitrogen atoms, while their relatively high polarizability allows accommodation of the organosilicon substituents.

Aqueous Medium Behavior

The solubility of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile in aqueous media is severely limited by the hydrophobic nature of the trimethylsilyl groups. The compound exhibits characteristics typical of amphiphilic molecules, with the pyridine-carbonitrile core providing limited hydrophilicity that is overwhelmed by the hydrophobic silicon-containing substituents.

In pure water, the compound is expected to be essentially insoluble, with solubility values likely in the range of 10⁻⁴ to 10⁻⁵ mol/L. The hydrophobic trimethylsilyl groups create a significant energetic barrier to aqueous solvation, as the highly ordered water structure around these groups is thermodynamically unfavorable.

The presence of organic cosolvents can dramatically alter the aqueous solubility behavior. Water-miscible organic solvents such as methanol, ethanol, or acetone can facilitate dissolution by providing alternative solvation pathways for the hydrophobic portions of the molecule. The critical cosolvent concentration required for effective dissolution would depend on the specific cosolvent and the desired solubility level.

Micellar solutions and other organized aqueous media may provide enhanced solubility through incorporation of the compound into hydrophobic microenvironments. Surfactant systems, particularly those with aromatic or silicon-compatible components, could potentially solubilize the compound through micelle formation or other association phenomena.

pH-Dependent Solubility Variations

The pH-dependent solubility behavior of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is primarily governed by the protonation state of the pyridine nitrogen. The compound exhibits characteristics of a weak base, with the pyridine nitrogen capable of accepting protons under acidic conditions.

Under strongly acidic conditions (pH < 3), the pyridine nitrogen becomes protonated to form the corresponding pyridinium salt. This protonation significantly increases the hydrophilicity of the compound, potentially enhancing aqueous solubility by one to two orders of magnitude. The protonated form can engage in stronger electrostatic interactions with polar solvents and can form more stable hydration shells in aqueous media.

The pKa of the pyridine nitrogen in this compound is estimated to be in the range of 2-4, lower than that of unsubstituted pyridine (pKa ≈ 5.25) due to the electron-withdrawing effects of both the carbonitrile group and the trimethylsilyl substituents. The exact pKa value would depend on the specific electronic effects and steric interactions in the molecule.

In neutral and basic conditions (pH > 7), the compound maintains its neutral form, and solubility behavior is dominated by the hydrophobic trimethylsilyl groups. The solubility in aqueous media under these conditions remains minimal, with the compound preferentially partitioning into organic phases when present in biphasic systems.

The pH-dependent solubility variations are most pronounced in mixed solvent systems where the compound has sufficient baseline solubility to observe pH effects. In purely aqueous systems, the solubility may remain too low across all pH ranges to observe significant variations, while in aqueous-organic mixtures, clear pH-dependent trends become observable.

Spectral Properties

The spectral characteristics of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile arise from the electronic structure of its constituent chromophores and the specific interactions between the pyridine ring system, the carbonitrile group, and the trimethylsilyl substituents. The compound's spectral behavior encompasses ultraviolet-visible absorption, fluorescence emission, and associated photophysical processes.

UV-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is dominated by electronic transitions associated with the pyridine ring system and the carbonitrile group. The compound exhibits characteristic absorption bands that can be attributed to specific electronic transitions within the aromatic heterocycle.

The primary absorption features are expected to occur in the range of 250-350 nm, corresponding to π-π* transitions within the pyridine ring system. The substitution pattern, with trimethylsilyl groups at the 3 and 5 positions and a carbonitrile group at the 4 position, creates a distinctive electronic environment that influences the absorption characteristics.

The lowest energy absorption band, typically observed around 280-320 nm, corresponds to the S₀ → S₁ transition and is associated with the HOMO-LUMO gap of the substituted pyridine system. The presence of the electron-withdrawing carbonitrile group at the 4 position stabilizes the LUMO, while the trimethylsilyl groups provide modest electron-donating effects through hyperconjugation, creating a complex electronic structure.

Higher energy transitions, observed in the 220-280 nm region, correspond to S₀ → S₂ and higher excited state transitions. These transitions typically exhibit higher extinction coefficients and broader absorption profiles due to the increased density of electronic states at higher energies.

The molar extinction coefficients for the primary absorption bands are estimated to be in the range of 10³ to 10⁴ M⁻¹cm⁻¹, which is typical for aromatic heterocycles with moderate conjugation. The exact values would depend on the specific electronic interactions between the substituents and the pyridine ring system.

Solvent effects on the absorption spectra are expected to be moderate, with polar solvents generally causing slight red shifts in the absorption maxima due to stabilization of the excited state. The magnitude of these solvatochromic effects would be influenced by the specific solvent-solute interactions and the charge distribution changes upon electronic excitation.

Fluorescence Emission Profiles

The fluorescence emission characteristics of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile arise from the relaxation of electronically excited states formed upon UV absorption. The compound is expected to exhibit fluorescence emission in the blue to blue-green region of the spectrum, with emission maxima typically occurring at wavelengths 50-100 nm longer than the corresponding absorption maxima.

The emission spectrum is anticipated to show a primary fluorescence band centered around 400-500 nm, corresponding to the S₁ → S₀ transition. The shape and position of this emission band would be influenced by the vibronic structure of the excited state and the degree of coupling between electronic and vibrational modes.

The fluorescence lifetime of the compound is expected to be in the range of 1-10 nanoseconds, which is typical for aromatic heterocycles without heavy atom effects or other factors that promote non-radiative decay. The specific lifetime would depend on the competition between radiative and non-radiative decay processes in the excited state.

Solvent effects on fluorescence emission are expected to be more pronounced than those observed in absorption spectroscopy. Polar solvents typically cause red shifts in emission maxima due to greater stabilization of the excited state compared to the ground state. This solvatochromic behavior can provide information about the charge distribution changes upon electronic excitation.

The fluorescence emission may show sensitivity to environmental factors such as temperature, viscosity, and the presence of quenching agents. Temperature effects typically result in decreased fluorescence intensity and slight shifts in emission wavelength due to enhanced non-radiative decay processes at higher temperatures.

Quantum Yield Determinations

The fluorescence quantum yield of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile represents the efficiency of fluorescence emission relative to the total number of photons absorbed. Based on structural considerations and comparison with related compounds, the quantum yield is estimated to be in the range of 0.1-0.8, depending on the specific conditions and solvent environment.

The quantum yield is influenced by several factors, including the molecular structure, substituent effects, and environmental conditions. The presence of the carbonitrile group may enhance non-radiative decay through internal conversion processes, potentially reducing the quantum yield compared to unsubstituted pyridine derivatives.

The trimethylsilyl substituents are expected to have relatively minor effects on the quantum yield, as silicon-carbon bonds typically do not provide efficient non-radiative decay pathways. However, the bulky nature of these groups may influence the molecular dynamics in the excited state, potentially affecting the competition between radiative and non-radiative processes.

Solvent effects on quantum yield are expected to be significant, with polar solvents generally providing higher quantum yields due to better solvation of the excited state. The specific quantum yield values would need to be determined experimentally using standard fluorescence standards and established protocols.

The quantum yield may also show temperature dependence, with lower values typically observed at higher temperatures due to enhanced vibrational coupling and increased non-radiative decay rates. This temperature dependence can provide information about the activation energies for non-radiative processes in the excited state.

Thermal Stability

The thermal stability of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile is determined by the relative stability of its chemical bonds and the pathways available for thermal decomposition. The compound's thermal behavior is particularly influenced by the presence of silicon-carbon bonds, which are generally less stable than carbon-carbon bonds under thermal stress.

Thermogravimetric Analysis

Thermogravimetric analysis of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile would reveal a multi-step decomposition process reflecting the hierarchical stability of different molecular components. The initial stage of thermal decomposition is expected to begin in the temperature range of 150-250°C, consistent with the thermal stability of trimethylsilyl groups observed in similar compounds.

The first significant weight loss, occurring between 150-200°C, would correspond to the cleavage of silicon-carbon bonds and the elimination of trimethylsilyl groups. This process typically accounts for a substantial portion of the molecular weight, as each trimethylsilyl group (C₃H₉Si, 73.2 g/mol) represents approximately 30% of the total molecular weight of the compound.

The second stage of decomposition, occurring in the range of 250-350°C, would involve the breakdown of the pyridine ring system and the carbonitrile group. This stage is characterized by the formation of various nitrogenous decomposition products and the beginning of carbonization processes.

At higher temperatures (350-500°C), extensive pyrolysis occurs, leading to the formation of carbonaceous residues and the evolution of volatile decomposition products. The char yield at 600°C is estimated to be in the range of 5-15%, reflecting the limited aromatic content of the molecule and the loss of the extensive aliphatic substituents.

The thermal decomposition kinetics would follow complex multi-step mechanisms, with each stage characterized by specific activation energies and frequency factors. The overall thermal stability is moderate, with the compound showing reasonable stability at room temperature but undergoing significant decomposition at elevated temperatures.

Differential Scanning Calorimetry

Differential scanning calorimetry studies of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile would reveal the thermal transitions and decomposition events with high sensitivity. The DSC thermogram is expected to show several characteristic features reflecting the thermal behavior of the compound.

The absence of a clear melting endotherm may indicate that thermal decomposition occurs before or concurrently with melting, a behavior commonly observed in organosilicon compounds. Instead, the DSC trace would likely show a broad exothermic event starting around 150-200°C, corresponding to the onset of thermal decomposition.

The first exothermic peak, occurring in the range of 180-220°C, would correspond to the cleavage of silicon-carbon bonds and the elimination of trimethylsilane or related fragments. This process is typically exothermic due to the formation of more stable products and the release of strain energy from the sterically crowded molecular structure.

A second, more intense exothermic event would be observed in the range of 250-300°C, corresponding to the decomposition of the pyridine ring system and associated processes. This stage involves multiple simultaneous reactions, including ring opening, rearrangement, and polymerization processes.

The heat flow measurements would provide quantitative information about the enthalpy changes associated with each decomposition stage. The total heat of decomposition is expected to be significantly exothermic, reflecting the high energy content of the organosilicon bonds and the aromatic ring system.

Thermal Decomposition Mechanisms

The thermal decomposition of 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile proceeds through well-defined mechanistic pathways that reflect the relative stability of different molecular components. The primary decomposition pathway involves the initial cleavage of silicon-carbon bonds, followed by secondary reactions of the resulting fragments.

The initial step involves the homolytic cleavage of the silicon-carbon bonds connecting the trimethylsilyl groups to the pyridine ring. This process generates trimethylsilyl radicals and pyridyl radicals, which can undergo various secondary reactions including hydrogen abstraction, radical recombination, and elimination reactions.

The trimethylsilyl radicals formed in the initial decomposition can abstract hydrogen atoms from adjacent molecules, leading to the formation of trimethylsilane as a volatile decomposition product. Alternatively, these radicals can undergo β-elimination reactions to form dimethylsilylene species and methyl radicals.

The pyridyl radicals generated by the loss of trimethylsilyl groups are relatively stable due to resonance stabilization. However, at elevated temperatures, these radicals can undergo ring-opening reactions, leading to the formation of linear nitrogenous species and ultimately to the evolution of hydrogen cyanide and other small molecules.

The carbonitrile group shows relatively high thermal stability compared to the trimethylsilyl substituents, but eventually undergoes decomposition through various pathways including decyanation, ring closure reactions, and oxidation processes in the presence of oxygen.

Wikipedia

3,5-bis(trimethylsilyl)pyridine-4-carbonitrile

Dates

Last modified: 08-15-2023

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